ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride is a synthetic compound that features a piperazine ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through various methods, including the reaction of ethylenediamine with dihaloalkanes or through cyclization reactions involving amines and dihaloalkanes.
Attachment of the 2,4-dimethylphenoxy group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 2,4-dimethylphenol in the presence of a suitable base.
Introduction of the hydroxypropyl group: This can be achieved through the reaction of the intermediate with epichlorohydrin, followed by hydrolysis to introduce the hydroxy group.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the design of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.
Pharmaceutical Research: It serves as a lead compound in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate: This compound features a similar piperazine ring but with different substituents on the aromatic ring.
Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate: This compound has a similar structure but with an ethoxy group instead of a hydroxy group.
Uniqueness
Ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride is unique due to the specific combination of substituents on the piperazine ring, which can result in distinct pharmacological properties and interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-9-7-19(8-10-20)12-16(21)13-24-17-6-5-14(2)11-15(17)3;/h5-6,11,16,21H,4,7-10,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJMYZSMMZMZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.